4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a tetrahydropyrimidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of electrophilic aromatic substitution reactions to introduce the bromine atom and the phenyl group onto the benzene ring. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications, including:
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents on the benzene ring. Examples include:
Uniqueness
What sets 4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H17BrN2O6 |
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Molecular Weight |
521.3 g/mol |
IUPAC Name |
4-[[2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H17BrN2O6/c26-20-13-16(8-11-21(20)34-14-15-6-9-17(10-7-15)24(31)32)12-19-22(29)27-25(33)28(23(19)30)18-4-2-1-3-5-18/h1-13H,14H2,(H,31,32)(H,27,29,33)/b19-12+ |
InChI Key |
BYWDLXQQOBKMBK-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)C(=O)NC2=O |
Origin of Product |
United States |
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